2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol
Overview
Description
“2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” is a chemical compound with the molecular formula C12H19N3O . It has been used in the synthesis of pyrazolo-pyrazine and pyridine derivatives .
Synthesis Analysis
The synthesis of this compound involves reactions of 1-methylpiperazine . It has been used in the synthesis of pyrazolo-pyrazine, -pyridine derivatives and 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol .Molecular Structure Analysis
The molecular structure of “2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” consists of a piperazine ring attached to a phenol group via a methyl group . The molecule realizes an extended conformation .Scientific Research Applications
Field
This compound is used in the field of medical research , specifically in cancer research .
Summary of the Application
“2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents . It is also used in the synthesis of piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives with anticancer activities .
Results or Outcomes
Application in Leukemia Treatment
Field
This compound is used in the field of pharmaceutical research , specifically in the treatment of leukemia .
Summary of the Application
Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
Results or Outcomes
Application in Nanoparticle Synthesis
Field
This compound is used in the field of nanotechnology .
Summary of the Application
1-Amino-4-methylpiperazine has been used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles (<10nm) .
Results or Outcomes
Application in Synthesis of Pyrazolo-Pyridine Derivatives
Field
This compound is used in the field of organic chemistry .
Summary of the Application
1-Amino-4-methylpiperazine has been used in the synthesis of pyrazolo-pyridine derivatives .
Results or Outcomes
Application in Synthesis of 2-[(4-Methylpiperazin-1-yl)iminomethyl]phenol
Field
This compound is used in the field of organic chemistry .
Summary of the Application
1-Amino-4-methylpiperazine has been used in the synthesis of 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol .
Results or Outcomes
Application in Synthesis of Aminopyridopyrimidinones
Field
This compound is used in the field of pharmaceutical research .
Summary of the Application
“2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol” is an intermediate used to prepare aminopyridopyrimidinones . These compounds are known to inhibit tyrosine kinases and have anticancer properties .
Future Directions
properties
IUPAC Name |
2-amino-4-[(4-methylpiperazin-1-yl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)9-10-2-3-12(16)11(13)8-10/h2-3,8,16H,4-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKURGEQOMCESTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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